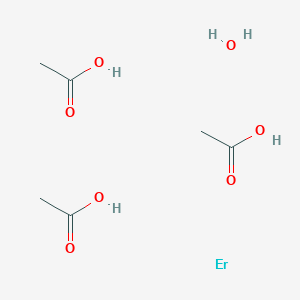
Acetic acid, erbium(3+) salt, monohydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, erbium(3+) salt, monohydrate (9CI) is a chemical compound that belongs to the family of rare earth metal acetates. It is composed of acetic acid and erbium, a rare earth element, combined in a specific stoichiometric ratio with water molecules. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, erbium(3+) salt, monohydrate typically involves the reaction of erbium oxide or erbium hydroxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Er2O3+6CH3COOH→2Er(CH3COO)3+3H2O
In this reaction, erbium oxide reacts with acetic acid to form erbium acetate and water. The reaction is usually conducted at elevated temperatures to facilitate the dissolution of erbium oxide and the formation of the acetate salt.
Industrial Production Methods
Industrial production of acetic acid, erbium(3+) salt, monohydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The compound is typically produced in solid form and can be further processed into various formulations depending on its intended application.
化学反応の分析
Types of Reactions
Acetic acid, erbium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form erbium oxide and other by-products.
Reduction: Reduction reactions can convert the erbium ion to a lower oxidation state, although such reactions are less common.
Substitution: The acetate groups in the compound can be substituted with other ligands, leading to the formation of different erbium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving acetic acid, erbium(3+) salt, monohydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield erbium oxide, while substitution reactions can produce various erbium complexes with different ligands.
科学的研究の応用
Acetic acid, erbium(3+) salt, monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is ongoing to explore the potential medical applications of erbium compounds, including their use in imaging and therapeutic agents.
Industry: In industrial applications, acetic acid, erbium(3+) salt, monohydrate is used in the production of specialized materials and as a component in various manufacturing processes.
作用機序
The mechanism of action of acetic acid, erbium(3+) salt, monohydrate involves its interaction with molecular targets and pathways in the systems where it is applied. In chemical reactions, the erbium ion can act as a Lewis acid, facilitating various catalytic processes. In biological systems, erbium compounds can interact with cellular components, influencing biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
- Acetic acid, scandium(3+) salt, monohydrate (9CI)
- Acetic acid, yttrium(3+) salt, monohydrate (9CI)
Uniqueness
Acetic acid, erbium(3+) salt, monohydrate is unique due to the specific properties imparted by the erbium ion. Erbium is known for its optical and electronic properties, making its compounds valuable in applications such as photonics and electronics. The presence of erbium in the compound also influences its reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C6H14ErO7 |
|---|---|
分子量 |
365.43 g/mol |
IUPAC名 |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChIキー |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
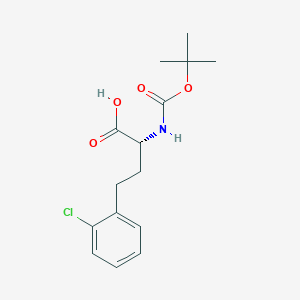
![Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B15124030.png)
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)
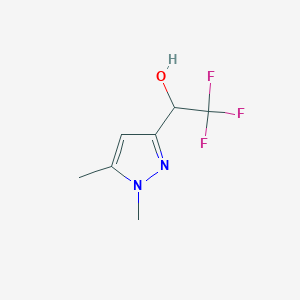
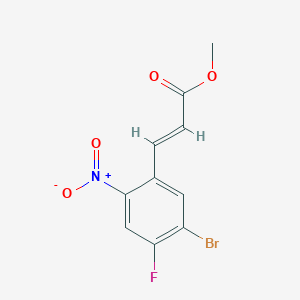
![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
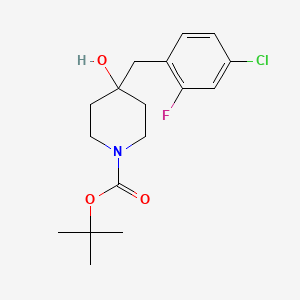
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
